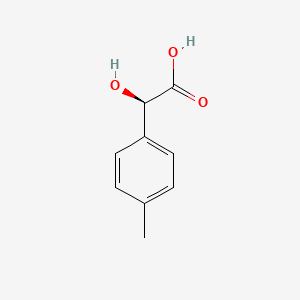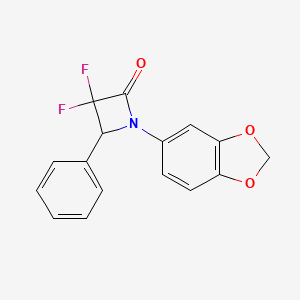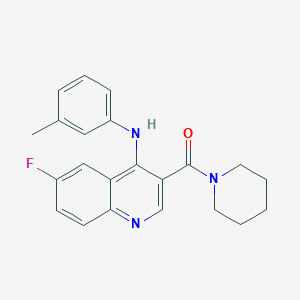
1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H31FN2O4S and its molecular weight is 486.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling Reagent
A study by Hirano et al. (2004) on a related fluorophore, 6-methoxy-4-quinolone (6-MOQ), highlights its potential as a fluorescent labeling reagent. This compound exhibits strong fluorescence across a wide pH range, making it suitable for biomedical analysis. The stability of 6-MOQ against light and heat, coupled with its minimal pH-dependent fluorescence intensity variation, underscores its utility in labeling and detection applications in aqueous media (Hirano et al., 2004).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of novel quinoxaline derivatives have demonstrated significant antimicrobial and antifungal activities. Alavi et al. (2017) reported the green synthesis of quinoxaline sulfonamides with promising antibacterial effects against Staphylococcus spp. and Escherichia coli. This suggests the potential of such derivatives, including "1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one," in the development of new antimicrobial agents (Alavi et al., 2017).
Cytotoxic Activities
Reddy et al. (2013) explored the cytotoxic activities of various isatin derivatives, highlighting the potential of quinoxaline and indolin-2-one derivatives in inhibiting cancer cell growth. Such compounds, including the specific quinolin-4(1H)-one derivative , offer a promising direction for cancer research, indicating their relevance in designing compounds with potent anticancer properties (Reddy et al., 2013).
COX-2 Inhibition for Anti-inflammatory Applications
Singh et al. (2004) synthesized and evaluated 2,3-diaryl pyrazines and quinoxalines as selective COX-2 inhibitors, indicating the role of small substituents in enhancing selective COX-2 inhibitory activity. This research points to the potential therapeutic applications of quinolin-4(1H)-one derivatives in treating inflammation-related conditions, offering a basis for further exploration of such compounds in developing new anti-inflammatory drugs (Singh et al., 2004).
Eigenschaften
IUPAC Name |
1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O4S/c1-4-5-12-29-17-25(34(31,32)20-8-6-19(33-3)7-9-20)26(30)21-15-22(27)24(16-23(21)29)28-13-10-18(2)11-14-28/h6-9,15-18H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQRWYLREUYTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2690870.png)



![methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2690875.png)
![10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B2690876.png)
![N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2690882.png)




![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2690891.png)
![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2690892.png)
